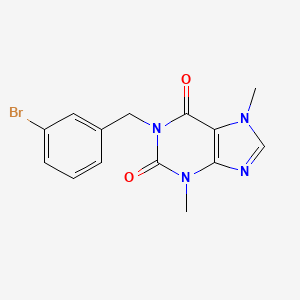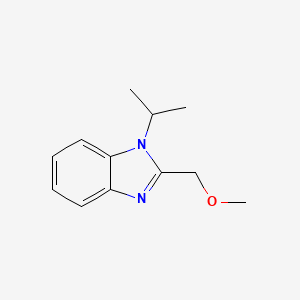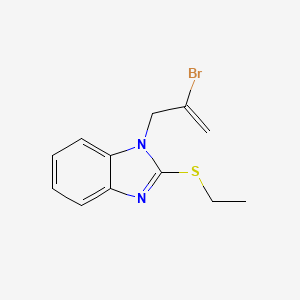![molecular formula C19H15N3O3 B5855312 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer cells. MLN8237 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of cancer.
Mecanismo De Acción
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in various types of cancer cells, which leads to abnormal cell division and tumor growth. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have potent antitumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for Aurora A kinase. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations can be overcome by using appropriate formulation and delivery methods.
Direcciones Futuras
There are several future directions for the development of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a cancer therapy. One potential direction is to investigate the use of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other targeted therapies to enhance its antitumor activity. Another direction is to develop novel formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to investigate the safety and efficacy of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials.
Métodos De Síntesis
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base to form 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The compound is then purified using chromatography techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. Studies have shown that 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-2-1-3-18(13-16)22(24)25)21-17-6-4-14(5-7-17)12-15-8-10-20-11-9-15/h1-11,13H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJOTMRVCAENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)





![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)